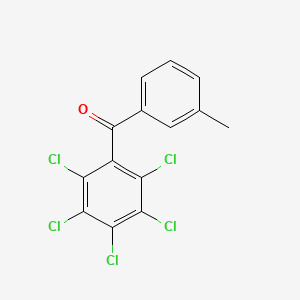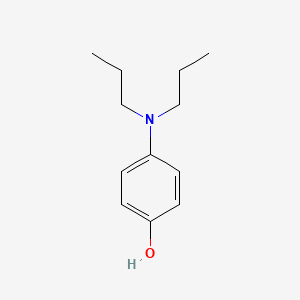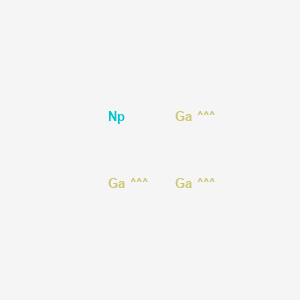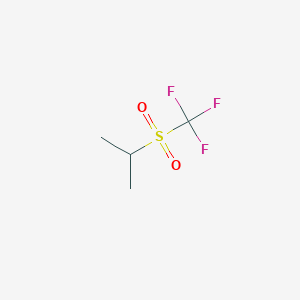
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide is a heterocyclic aromatic compound that contains both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups on both the pyridine and phenyl rings makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amide formation. One common method involves the nitration of pyridine with dinitrogen pentoxide in an organic solvent to form 3-nitropyridine . This intermediate can then be reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, the nitration step can be performed in a continuous flow reactor, allowing for better control over reaction conditions and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5-amino-N-(4-aminophenyl)pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Applications De Recherche Scientifique
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide.
4-Nitroaniline: Another precursor used in the synthesis of the compound.
2-Substituted-5-nitropyridines: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups on both the pyridine and phenyl rings, which provides a high degree of reactivity and versatility for further chemical modifications.
Propriétés
Numéro CAS |
60524-29-0 |
|---|---|
Formule moléculaire |
C12H8N4O5 |
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
5-nitro-N-(4-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(8-5-11(16(20)21)7-13-6-8)14-9-1-3-10(4-2-9)15(18)19/h1-7H,(H,14,17) |
Clé InChI |
DDQXQJBIWMLKIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


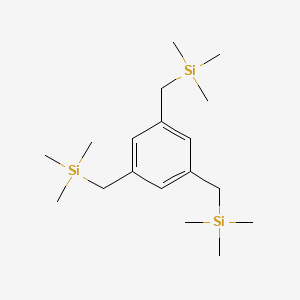
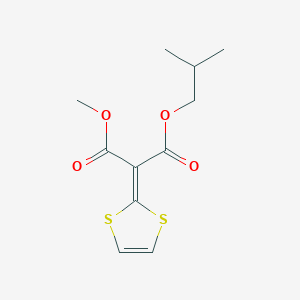
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
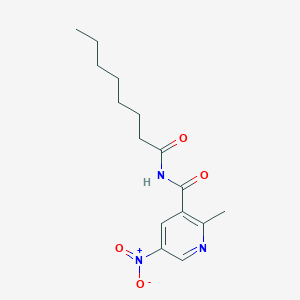
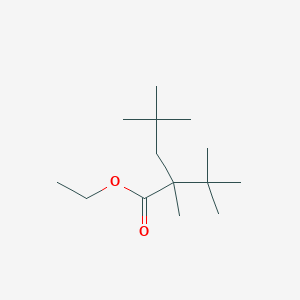
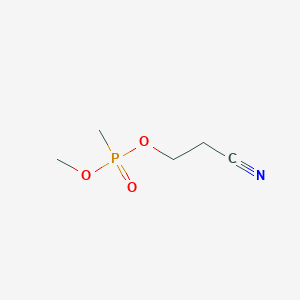
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
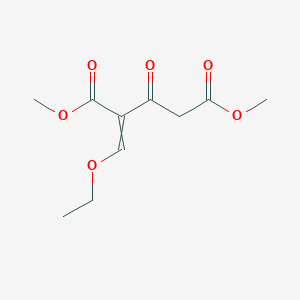
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

